In-Depth Technical Guide: 2-Fluoro-5-nitrophenylacetic Acid
In-Depth Technical Guide: 2-Fluoro-5-nitrophenylacetic Acid
CAS Number: 195609-18-8
This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenylacetic acid, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
2-Fluoro-5-nitrophenylacetic acid is a solid compound with a molecular formula of C8H6FNO4.[1][2][3] It is recognized for its role as a versatile building block in the synthesis of more complex molecules.[4] The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its chemical reactivity and physical properties.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 195609-18-8 | [1] |
| Molecular Formula | C8H6FNO4 | [1][2][3] |
| Molecular Weight | 199.14 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 149-150 °C | [5] |
| Purity | ≥98% |
Synthesis and Experimental Protocols
While a specific, detailed, step-by-step experimental protocol for the synthesis of 2-Fluoro-5-nitrophenylacetic acid is not extensively documented in publicly available literature, a general synthetic approach can be inferred from patents describing the preparation of related substituted phenylacetic acids. One such general method involves the nitration of a substituted halobenzene, followed by reaction with a cyanoacetate or malonate derivative, and subsequent hydrolysis.[6]
A plausible synthetic pathway, adapted from a general procedure for 2-nitro-4-substituted phenylacetic acids, is outlined below.[6] This should be considered a representative protocol that may require optimization.
Representative Synthetic Protocol:
Step 1: Nitration of 2-Fluorophenylacetic Acid A solution of 2-fluorophenylacetic acid in a suitable solvent would be treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 5-position.
Step 2: Work-up and Isolation Following the completion of the reaction, the mixture would be quenched, typically with ice water, and the crude product would be isolated by filtration or extraction. Purification would likely be achieved through recrystallization from an appropriate solvent.
A more complex, multi-step synthesis for a related compound, 2,4,5-trifluorophenylacetic acid, starts from 2,4,5-trifluoronitrobenzene and involves condensation with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation.[7] This highlights another potential, albeit more indirect, route that could be adapted.
Applications in Research and Drug Development
Phenylacetic acid derivatives, particularly those bearing nitro and fluoro substituents, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The fluoro and nitro groups enhance the molecule's reactivity, making it a useful building block for creating a variety of bioactive molecules.[4]
While specific drugs synthesized directly from 2-Fluoro-5-nitrophenylacetic acid are not prominently reported, compounds with this structural motif are explored in the development of anti-inflammatory and analgesic drugs.[4]
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a substituted phenylacetic acid derivative like 2-Fluoro-5-nitrophenylacetic acid.
Caption: Generalized workflow for the synthesis of 2-Fluoro-5-nitrophenylacetic acid.
Spectroscopic Characterization
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¹H NMR: Signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns would be influenced by the fluorine atom.
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¹³C NMR: Resonances for the carboxyl carbon, the methylene carbon, and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling.
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IR Spectroscopy: Absorption bands characteristic of the carboxylic acid O-H and C=O stretches, as well as C-F and N-O stretches from the nitro group.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 199.14, along with fragmentation patterns characteristic of the loss of the carboxyl group and other fragments.
Safety Information
2-Fluoro-5-nitrophenylacetic acid should be handled with care in a laboratory setting. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. scbt.com [scbt.com]
- 2. 2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4 | CID 849359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 195609-18-8 | (2-Fluoro-5-nitrophenyl)acetic acid - Alachem Co., Ltd. [alachem.co.jp]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Fluoro-5-nitrophenylacetic acid | Delchimica [delchimica.com]
- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
